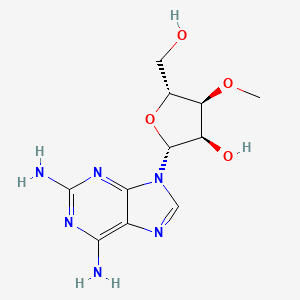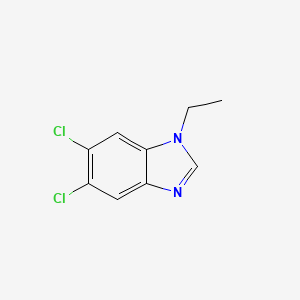
3-Ethyl-3-(phenoxymethyl)oxetane
Overview
Description
3-Ethyl-3-(phenoxymethyl)oxetane is a chemical compound with the molecular formula C12H16O2. It is a clear, colorless liquid with a boiling point of 275°C and a density of 1.025 g/cm³ . This compound is known for its aromatic properties and is commonly used as an intermediate in organic synthesis, as well as a solvent and surfactant .
Preparation Methods
The synthesis of 3-Ethyl-3-(phenoxymethyl)oxetane typically involves the reaction of phenoxymethyl bromide with 3-ethyl-3-hydroxyoxetane under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
3-Ethyl-3-(phenoxymethyl)oxetane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxetane derivatives with additional oxygen-containing functional groups, while reduction results in simpler oxetane structures .
Scientific Research Applications
3-Ethyl-3-(phenoxymethyl)oxetane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyoxetanes, which are valuable in the production of adhesives and coatings[][3].
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs[][3].
Medicine: Research is ongoing into its use as a building block for the synthesis of pharmaceuticals, particularly in the development of new antibiotics and antiviral agents[][3].
Industry: It is employed in the manufacture of specialty polymers and resins, which are used in high-performance materials[][3].
Mechanism of Action
The mechanism by which 3-Ethyl-3-(phenoxymethyl)oxetane exerts its effects involves the ring-opening polymerization of the oxetane ring. This process is typically catalyzed by acids or bases, leading to the formation of polyoxetanes . The molecular targets and pathways involved in this mechanism include the nucleophilic attack on the oxetane ring, resulting in the formation of a reactive intermediate that propagates the polymerization reaction .
Comparison with Similar Compounds
3-Ethyl-3-(phenoxymethyl)oxetane can be compared with other oxetane derivatives such as:
3-Ethyl-3-(hydroxymethyl)oxetane: This compound has a hydroxymethyl group instead of a phenoxymethyl group, making it more hydrophilic and suitable for different applications.
3-Phenoxymethyl-3-methyloxetane: The presence of a methyl group instead of an ethyl group alters its reactivity and physical properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications in both organic synthesis and industrial processes .
Properties
IUPAC Name |
3-ethyl-3-(phenoxymethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXZNIDKDPLYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
167499-43-6 | |
| Record name | Oxetane, 3-ethyl-3-(phenoxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167499-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90619105 | |
| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3897-65-2 | |
| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1603470.png)







